Samidorphan

Overview

Description

Samidorphan is a μ-opioid receptor antagonist with partial agonist activity at κ- and δ-opioid receptors . Developed to mitigate antipsychotic-associated weight gain, it is structurally analogous to naltrexone but exhibits superior pharmacokinetic properties, including 5-fold higher μ-opioid receptor binding affinity, greater oral bioavailability, and a longer elimination half-life (~7–10 hours vs. naltrexone’s ~4 hours) . This compound is co-formulated with olanzapine (OLZ/SAM) to preserve olanzapine’s antipsychotic efficacy while reducing metabolic adverse effects, such as weight gain and insulin resistance .

Preparation Methods

The synthesis of CCDC 710249, HCl salt involves several steps. The phenolic-OH group of nalbuphine, naltrexone methiodide, 6-desoxonaltrexone, hydromorphone, and naltrindole is replaced by a carboxamido group, and the furan ring is opened to the corresponding 4-OH derivatives . The industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimized reaction conditions for large-scale production.

Chemical Reactions Analysis

CCDC 710249, HCl salt undergoes various chemical reactions, including substitution and oxidation. Common reagents used in these reactions include carboxamido groups and furan ring derivatives . The major products formed from these reactions are high-affinity opioid receptor ligands with significant binding affinity for μ and κ receptors .

Scientific Research Applications

CCDC 710249, HCl salt has been extensively studied for its applications in scientific research. It is primarily used in the field of medicinal chemistry for the development of novel opioid receptor ligands . The compound’s high affinity for opioid receptors makes it a valuable tool for studying receptor-ligand interactions and developing new therapeutic agents .

Mechanism of Action

The mechanism of action of CCDC 710249, HCl salt involves its binding to opioid receptors, particularly the μ and κ receptors . This binding inhibits the transmission of pain signals, providing analgesic effects. The molecular targets and pathways involved include the opioid receptor signaling pathways, which play a crucial role in pain modulation and relief .

Comparison with Similar Compounds

Samidorphan vs. LY255582

LY255582 is a non-selective opioid antagonist studied in animal models of obesity. Preclinical data show that LY255582 reduces food intake and body weight in genetically obese and diet-induced obese rats. However, it lacks clinically significant effects on glucose, triglycerides, or insulin in animal models .

Key Findings :

- This compound’s mitigation of olanzapine-induced weight gain is dose-dependent, with 37% less weight gain vs. olanzapine monotherapy in a 24-week phase 3 trial .

This compound vs. Naltrexone

Naltrexone, a μ-opioid antagonist, shares structural similarities with this compound but differs pharmacokinetically and pharmacodynamically:

Key Findings :

- In a phase 2 study, OLZ/SAM reduced weight gain by 1.9 kg vs. 2.9 kg with olanzapine alone (p < 0.001) .

Clinical and Metabolic Outcomes

Weight and Cardiometabolic Data

Pharmacokinetic Profile

Limitations and Controversies

- Long-term safety data (>52 weeks) and efficacy in non-obese populations remain understudied .

Biological Activity

Samidorphan (SAM), a novel compound, has garnered attention for its unique biological activity, particularly in the context of psychiatric disorders. As a μ-opioid receptor antagonist and a partial agonist at κ- and δ-opioid receptors, SAM modulates the opioid system, which plays a crucial role in various neurochemical pathways related to mood regulation, appetite, and metabolism. This article synthesizes recent findings on the biological activity of this compound, focusing on its efficacy in combination therapies for schizophrenia and bipolar disorder, its metabolic effects, and relevant case studies.

This compound primarily functions as an antagonist at μ-opioid receptors while exhibiting partial agonist activity at κ- and δ-opioid receptors. This dual action is significant as it allows SAM to mitigate some of the adverse effects associated with traditional antipsychotic medications, particularly weight gain and metabolic disturbances.

Binding Affinity

The binding affinity of this compound to various opioid receptors is summarized in Table 1:

| Receptor Type | Binding Affinity |

|---|---|

| μ-opioid | High (antagonist) |

| κ-opioid | Moderate (partial agonist) |

| δ-opioid | Moderate (partial agonist) |

Combination Therapy with Olanzapine

One of the most significant applications of this compound is its combination with olanzapine (OLZ) for treating schizophrenia and bipolar I disorder. The combination therapy aims to leverage the efficacy of olanzapine while minimizing weight gain—a common side effect of antipsychotics.

Efficacy Studies

- Weight Management : A phase 3 double-blind trial demonstrated that patients receiving OLZ/SAM experienced significantly less weight gain compared to those on olanzapine alone. Specifically, the mean weight change was approximately 0.50 kg less in the OLZ/SAM group over 24 weeks .

- Long-Term Safety : In a long-term open-label study extending up to four years, OLZ/SAM was found to be well tolerated with minimal changes in body weight and metabolic parameters .

- Durability of Treatment Effect : Patients exhibited stable clinical symptoms over extended periods, indicating that the treatment maintains its efficacy without significant adverse effects .

Case Studies

Two illustrative case studies highlight the practical benefits of this compound in clinical settings:

- Case Study 1 : A 45-year-old female with bipolar I disorder transitioned from olanzapine to OLZ/SAM due to significant weight gain (from 200 lb to 300 lb). Following treatment with OLZ/SAM, she lost 150 lb over a year and reported cessation of self-harming behaviors .

- Case Study 2 : An 18-year-old male with schizophrenia switched to OLZ/SAM after experiencing severe side effects from previous treatments. He lost 101 lb within a year and showed marked improvement in his psychiatric symptoms .

Meta-Analysis Findings

A meta-analysis comparing short-term outcomes for OLZ/SAM versus olanzapine alone indicated that while both treatments were effective, OLZ/SAM had a superior profile concerning weight management and metabolic stability . The analysis included data from multiple randomized controlled trials (RCTs), reinforcing the potential of this compound as a valuable adjunct in managing psychiatric disorders.

Summary of Meta-Analysis Results

| Outcome Measure | OLZ/SAM Group | Olanzapine Group | Statistical Significance |

|---|---|---|---|

| Mean Weight Change (kg) | +0.50 | +3.00 | p < 0.05 |

| Proportion with ≥10% Weight Gain | 10% | 30% | p < 0.01 |

Q & A

Q. Basic: What are the key pharmacological mechanisms of Samidorphan, and how are they evaluated in preclinical studies?

Answer:

this compound is a μ-opioid receptor antagonist, often studied for mitigating opioid-related side effects (e.g., in combination with olanzapine). Preclinical evaluation involves:

- In vitro assays : Radioligand binding studies to determine receptor affinity (e.g., Ki values for μ-opioid receptors) .

- In vivo models : Rodent studies assessing antagonism of opioid-induced behaviors (e.g., tail-flick test) and safety profiles at varying doses. For example, doses up to 300 mg/kg/day in rats revealed skeletal malformations at maternally toxic levels (>742× human exposure) .

Table 1: Key Preclinical Findings

Q. Basic: How should researchers design controlled studies to assess this compound’s opioid antagonism in clinical trials?

Answer:

- Randomized, double-blind trials : Compare this compound + opioid agonists vs. placebo to quantify antagonism efficacy (e.g., reversal of respiratory depression).

- Endpoint selection : Use validated scales (e.g., Visual Analog Scale for craving) and biomarker measurements (e.g., plasma opioid levels) .

- Dosage stratification : Align with preclinical NOAEL (No Observed Adverse Effect Level) data. For this compound, 10 mg/day is the maximum recommended human dose (MRHD); trials often test 5–20 mg ranges .

Q. Advanced: How can contradictions between preclinical and clinical data on this compound’s safety be resolved?

Answer:

- Systematic reviews : Meta-analyze toxicity data across species to identify dose-response inconsistencies. For instance, rat studies show bent ribs at 100 mg/kg/day (>248× MRHD), but human trials report no skeletal effects at 10 mg/day .

- Mechanistic studies : Investigate interspecies metabolic differences (e.g., CYP450 enzyme activity) using hepatocyte models .

- Longitudinal monitoring : Track adverse events in post-marketing surveillance databases to validate preclinical predictions .

Q. Basic: What methodologies are recommended for studying this compound’s impact on lactation and neonatal outcomes?

Answer:

- Animal lactation models : Administer this compound to lactating rodents and measure drug concentrations in milk and pup plasma. For example, this compound and metabolites were detected in nursing rat pups .

- Human cohort studies : Collect breast milk samples from postpartum patients on this compound and assess infant sedation or extrapyramidal symptoms via standardized scales (e.g., Neonatal Abstinence Syndrome scoring) .

Q. Advanced: How can researchers address conflicting data on this compound’s teratogenic risk in animal studies?

Answer:

- Dose-normalization analysis : Compare teratogenic effects across species using body surface area (mg/m²) or AUC-adjusted doses. For example, 300 mg/kg/day in rats (742× MRHD) caused malformations, but no effects were observed at 25 mg/kg/day (29× MRHD) .

- Placental transfer studies : Use ex vivo human placental perfusion models to quantify fetal exposure thresholds .

- Genetic toxicology assays : Evaluate mutagenicity via Ames test or micronucleus assays to rule out DNA-level risks .

Q. Basic: What statistical tools are appropriate for analyzing this compound’s efficacy in reducing opioid craving?

Answer:

- Mixed-effects models : Account for repeated measures in craving scores over time.

- Power analysis : Ensure sample size adequacy using preclinical effect sizes (e.g., Cohen’s d from rodent studies) .

- Subgroup analysis : Stratify by genetic polymorphisms (e.g., OPRM1 variants) to identify responders .

Q. Advanced: How should researchers optimize experimental designs to isolate this compound’s effects from olanzapine in combination therapies?

Answer:

- Factorial designs : Test four arms—(1) this compound alone, (2) Olanzapine alone, (3) Combination, (4) Placebo—to disentangle interaction effects .

- Pharmacokinetic modeling : Measure AUC and Cmax for both drugs to assess metabolic interference .

- Behavioral assays : Use task batteries (e.g., MATRICS Consensus Cognitive Battery) to differentiate cognitive side effects .

Q. Basic: What evidence supports this compound’s selectivity for μ-opioid receptors over δ/κ subtypes?

Answer:

- Receptor profiling : Use transfected cell lines (e.g., CHO-K1) expressing human μ, δ, and κ receptors. This compound shows >100× selectivity for μ receptors in binding assays .

- Functional assays : Measure cAMP inhibition (μ antagonism) vs. G-protein coupling (δ/κ activity) .

Q. Advanced: What strategies mitigate bias in retrospective studies on this compound’s birth defect risks?

Answer:

- Propensity score matching : Adjust for confounders (e.g., maternal age, comorbidities) in Medicaid claims databases .

- Sensitivity analyses : Test robustness against unmeasured variables using E-values .

- Triangulation : Compare findings across registries (e.g., WHO Birth Defects Registry) to validate associations .

Q. Basic: How are this compound’s pharmacokinetics characterized in special populations (e.g., hepatic impairment)?

Answer:

Properties

Key on ui mechanism of action |

Samidorphan is a novel [naltrexone] analogue containing a 3-carboxamido group that functions as an opioid receptor modulator, both _in vitro_ and _in vivo_. Numerous _in vitro_ studies have demonstrated that samidorphan binds with high affinity to the μ-, κ-, and δ-opioid receptors with Ki values of 0.052 ± 0.0044, 0.23 ± 0.018, and 2.7 ± 0.36 nM, respectively. Samidorphan acts as an antagonist at the μ-opioid receptor when it signals through Gαi proteins, a partial agonist when the receptor signals through GαoA, GαoB, and Gαz proteins, and essentially lacks β-arrestin-mediated signalling; samidorphan also acts as a partial agonist at both the κ- and δ-opioid receptors _in vitro_. In addition, both the major N-dealkylated and the major N-oxide human metabolites bind to the μ-, κ-, and δ-opioid receptors (Ki values of 0.26, 23, and 56, and 8, 110, and 280 nM, respectively); the former functions as a μ-opioid receptor agonist and the latter as an antagonist. Overall, samidorphan functions primarily as a μ-opioid antagonist _in vivo_. [Olanzapine] is an efficacious antipsychotic whose use is limited, in part, by known adverse effects mediated through metabolic dysfunction: hyperglycemia/diabetes mellitus, hyperlipidemia, and weight gain. The exact mechanisms behind this metabolic dysfunction are incompletely understood, but it is known that opioid signalling is involved in feeding and metabolism. Clinical studies have demonstrated that the addition of samidorphan to [olanzapine] helps mitigate its metabolic-related adverse effects; presumably, this is due to opioid receptor signalling, though the exact mechanism remains to be determined. The appropriateness of samidorphan in combination therapy is due in part to its relatively mild side effect profile and low abuse potential. |

|---|---|

CAS No. |

852626-89-2 |

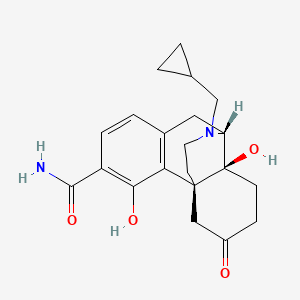

Molecular Formula |

C21H26N2O4 |

Molecular Weight |

370.4 g/mol |

IUPAC Name |

(1R,9R,10S)-17-(cyclopropylmethyl)-3,10-dihydroxy-13-oxo-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-4-carboxamide |

InChI |

InChI=1S/C21H26N2O4/c22-19(26)15-4-3-13-9-16-21(27)6-5-14(24)10-20(21,17(13)18(15)25)7-8-23(16)11-12-1-2-12/h3-4,12,16,25,27H,1-2,5-11H2,(H2,22,26)/t16-,20-,21-/m1/s1 |

InChI Key |

RYIDHLJADOKWFM-MAODMQOUSA-N |

SMILES |

C1CC1CN2CCC34CC(=O)CCC3(C2CC5=C4C(=C(C=C5)C(=O)N)O)O |

Isomeric SMILES |

C1CC1CN2CC[C@]34CC(=O)CC[C@]3([C@H]2CC5=C4C(=C(C=C5)C(=O)N)O)O |

Canonical SMILES |

C1CC1CN2CCC34CC(=O)CCC3(C2CC5=C4C(=C(C=C5)C(=O)N)O)O |

Appearance |

Solid powder |

melting_point |

196.6-196.8 |

Key on ui other cas no. |

852626-89-2 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

freely soluble |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Samidorphan; RDC 0313; RDC-0313; RDC0313; ALKS-33; ALKS33; ALKS 33; |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.